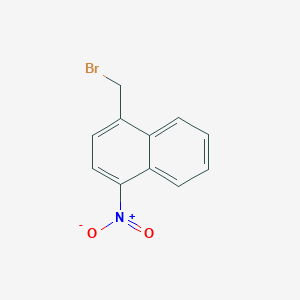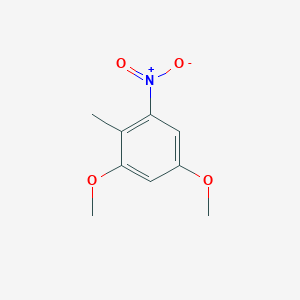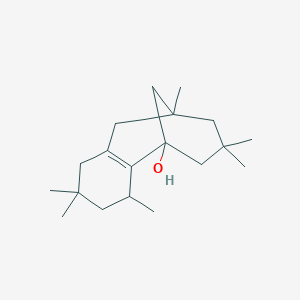
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, commonly known as perhydrohistrionicotoxin (PHTX), is a natural alkaloid that was first isolated from the skin of the Ecuadorian frog, Histrionicotoxin. PHTX has been found to have significant biological activity and has been the subject of extensive scientific research.
作用机制
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nAChRs by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the physiological processes that are regulated by nAChRs. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a high affinity for the α7 subtype of nAChRs, which are primarily found in the central nervous system and are involved in cognitive function.
生化和生理效应
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a wide range of biochemical and physiological effects. In addition to its blocking activity on nAChRs, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to inhibit the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has also been found to have antinociceptive effects, which may be due to its ability to inhibit the release of substance P, a neuropeptide that is involved in pain transmission.
实验室实验的优点和局限性
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has several advantages for lab experiments. It is a highly potent and selective blocker of nAChRs, which makes it a useful tool for studying the physiological processes that are regulated by these receptors. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- in lab experiments. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a complex molecule that requires a multi-step synthesis, which can be time-consuming and expensive. Additionally, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have some toxicity in animal studies, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. One area of research is the development of new synthetic methods for 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that are more efficient and cost-effective. Another area of research is the development of new analogs of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that have improved potency and selectivity for specific subtypes of nAChRs. Additionally, there is a need for further research on the physiological and biochemical effects of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in the areas of pain management and cognitive function. Finally, there is a need for further research on the toxicity of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in humans, in order to determine its potential as a therapeutic agent.
合成方法
The synthesis of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the conversion of the starting material, 1,3-cyclooctadiene, to the corresponding epoxide using m-chloroperbenzoic acid. The epoxide is then opened using lithium diisopropylamide (LDA) to give the corresponding alcohol. The alcohol is then treated with triflic anhydride to give the corresponding triflate, which is then subjected to a palladium-catalyzed cross-coupling reaction with methyl iodide to give 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-.
科研应用
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have significant biological activity and has been the subject of extensive scientific research. One of the major areas of research has been the study of the mechanism of action of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
性质
CAS 编号 |
16004-84-5 |
|---|---|
产品名称 |
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- |
分子式 |
C19H32O |
分子量 |
276.5 g/mol |
IUPAC 名称 |
3,5,5,9,11,11-hexamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-1-ol |
InChI |
InChI=1S/C19H32O/c1-13-7-16(2,3)8-14-9-18(6)10-17(4,5)11-19(20,12-18)15(13)14/h13,20H,7-12H2,1-6H3 |
InChI 键 |
LKLVASWWTYXDNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
规范 SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
同义词 |
2,3,4,6,7,8,9,10-Octahydro-2,2,4,7,7,9-hexamethyl-5,9-methanobenzocycloocten-5(1H)-ol |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



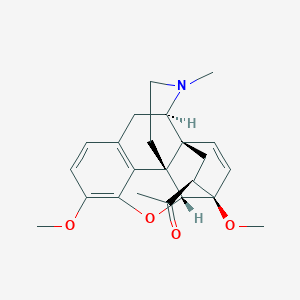
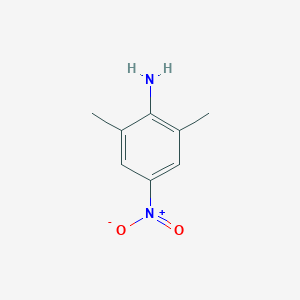
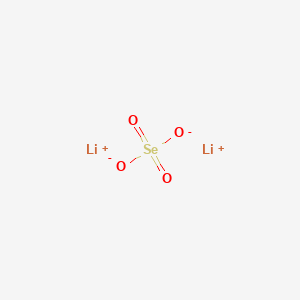
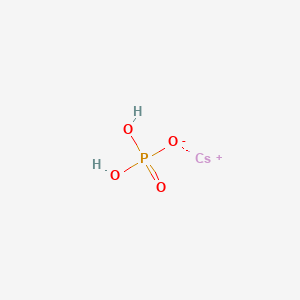
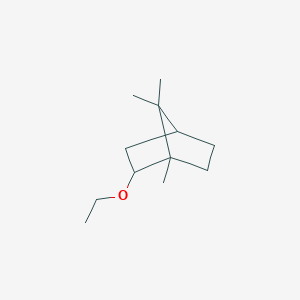
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
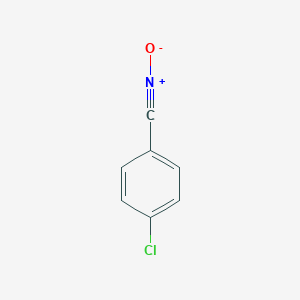
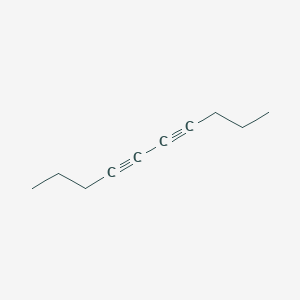
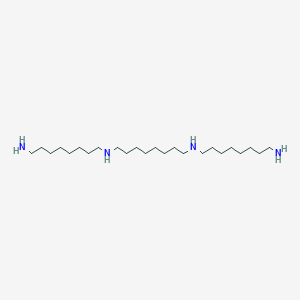
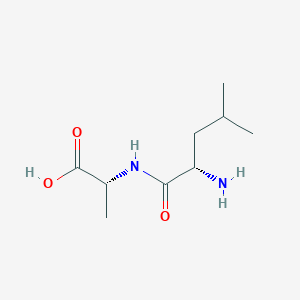
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
